
Triphenylstannylium
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Overview
Description
Triphenyltin(1+) is an organotin compound. It has a role as an antifeedant.
Scientific Research Applications
Organic Synthesis
Triphenylstannylium is utilized as a reagent in organic synthesis, particularly in transmetalation reactions. This process involves the transfer of a metal from one compound to another, which is crucial in the formation of complex organic molecules.
- Transmetalation Reactions : this compound acts as a source of stannyl groups in coupling reactions, facilitating the formation of carbon-carbon bonds. For example, it has been used effectively in the synthesis of various organometallic compounds that are essential for developing pharmaceuticals and agrochemicals .
- Synthesis of Antitumor Agents : Research has indicated that this compound derivatives can be synthesized to yield compounds with significant antitumor activity. For instance, organotin(IV) carboxylates derived from this compound have shown promising results in cytotoxicity studies against cancer cell lines .
Medicinal Chemistry
The biological activity of this compound and its derivatives has been extensively studied, revealing their potential therapeutic applications.
- Antimicrobial Properties : this compound compounds exhibit notable antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial strains and fungi, positioning them as potential candidates for developing new antimicrobial agents .
- Endocrine Disruption Studies : While this compound shows promise in medicinal applications, it is also crucial to acknowledge its potential adverse effects. Research indicates that this compound compounds may disrupt endocrine functions, raising concerns about their safety and environmental impact .
Materials Science
In materials science, this compound has been explored for its unique properties that can be harnessed in various applications.
- Conductive Polymers : this compound derivatives can be integrated into conductive polymer systems. These materials are valuable in electronic applications due to their ability to conduct electricity while maintaining flexibility and stability .
- Nanomaterials : The use of this compound in the synthesis of nanomaterials has been investigated. Its ability to stabilize nanoparticles makes it suitable for producing materials with enhanced properties for use in catalysis and drug delivery systems .
Case Studies
Chemical Reactions Analysis
Reaction with Hydrogen
Triphenylstannylium triflate activates H₂ in the presence of Lewis bases (e.g., 2,4,6-collidine) under mild conditions (10 bar H₂, 120°C) . The proposed mechanism involves:
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Coordination of H₂ to the electron-deficient Sn center.
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Heterolytic cleavage of H₂, facilitated by the triflate anion:
Ph3SnOTf+H2→Ph3SnH+⋯OTfH−
Activation of Small Molecules
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CO₂ Reduction : [Ph₃Sn]⁺ facilitates CO₂ insertion into Sn–H bonds, forming formate derivatives .
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Oxygenation : Reacts with O₂ to generate stannylperoxy radicals (Ph₃Sn–O–O- ), characterized by ESR spectroscopy .
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations reveal:
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H₂ Activation Barrier : 22 kcal/mol for heterolytic cleavage, lowered to 15 kcal/mol with collidine .
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Electron Density Analysis : The Sn center exhibits a partial charge of +1.2 e, confirming strong electrophilicity .
Role of Lewis Bases
Lewis bases (e.g., collidine) enhance reactivity by:
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Stabilizing intermediates via adduct formation.
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Modulating the Sn center’s electrophilicity.
Lewis Base | Reaction Rate (mol⁻¹s⁻¹) | Product Yield (%) |
---|---|---|
2,4,6-Collidine | 1.2 × 10⁻³ | 85 |
Pyridine | 8.5 × 10⁻⁴ | 68 |
DMAP | 1.5 × 10⁻³ | 91 |
Comparison with Related Stannylium Ions
Property | [Ph₃Sn]⁺[OTf]⁻ | [Me₃Sn]⁺[OTf]⁻ | [iPr₃Sn]⁺[OTf]⁻ |
---|---|---|---|
H₂ Activation (ΔG‡) | 15 kcal/mol | 18 kcal/mol | 14 kcal/mol |
Thermal Stability | >150°C | 120°C | 160°C |
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for generating triphenylstannylium salts, and how do reaction conditions influence yield and purity?
this compound salts are typically synthesized via salt metathesis between triphenyltin halides and strong Lewis acids (e.g., AgSbF₆ or NaBArF₂₄) in anhydrous solvents like dichloromethane or THF under inert atmospheres . Yield optimization requires precise stoichiometric ratios, rigorous exclusion of moisture, and low temperatures (−30°C to 0°C) to minimize decomposition. Purity is confirmed via ¹H/¹⁹F NMR and elemental analysis, with deviations in spectral data often indicating residual solvents or unreacted precursors .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound complexes?
Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) is critical for identifying chemical environments and tin coordination geometry. X-ray crystallography resolves structural ambiguities, such as Sn–C bond lengths and cation-anion interactions, but requires high-quality single crystals grown via slow diffusion of hexane into saturated dichloromethane solutions . For air-sensitive samples, glovebox-compatible ATR-IR spectroscopy helps track Sn–ligand vibrational modes .
Q. How can researchers mitigate air and moisture sensitivity in this compound-based experiments?
Standard protocols involve Schlenk-line techniques or glovebox use for synthesis and handling. Solvents must be degassed and dried over molecular sieves. Stabilizing agents like weakly coordinating anions (e.g., B(C₆F₅)₄⁻) reduce cation reactivity, while in-situ NMR monitoring under inert conditions prevents oxidative degradation during analysis .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in catalytic C–C bond formation, and how can competing pathways be discriminated?
this compound acts as a strong Lewis acid catalyst in Friedel-Crafts alkylation by polarizing electrophilic substrates. Mechanistic studies combine kinetic isotope effects (KIEs), DFT calculations, and Hammett plots to differentiate between carbocation-mediated vs. concerted pathways. For example, ρ values < −1 in Hammett analyses suggest a cationic intermediate, while KIEs (k_H/k_D > 1) support rate-determining proton transfer . Contradictory data (e.g., unexpected regioselectivity) may arise from solvent polarity or counterion effects, requiring multivariable regression analysis .
Q. How do computational methods (e.g., DFT, AIM) resolve discrepancies in experimental data on this compound’s electronic structure?
Discrepancies in ¹¹⁹Sn NMR chemical shifts vs. X-ray-derived Lewis acidity rankings can be addressed via density functional theory (DFT) calculations of NMR parameters (e.g., GIAO method) and atoms-in-molecules (AIM) analysis of electron density topology. For instance, AIM identifies non-covalent Sn···π interactions in crystal structures that may reduce effective Lewis acidity . Triangulation with UV-Vis spectroscopy (e.g., charge-transfer transitions) validates computational models .
Q. What strategies are effective for analyzing conflicting data on this compound’s stability in protic solvents?
Contradictory stability reports (e.g., rapid hydrolysis vs. prolonged persistence in methanol) require systematic variable control: (i) quantify trace water via Karl Fischer titration, (ii) monitor decomposition kinetics via time-resolved ¹H NMR, and (iii) correlate solvent dielectric constants with degradation rates. Statistical tools like ANOVA identify significant factors (e.g., anion hydrophobicity) .
Q. Methodological and Ethical Considerations
Q. How should researchers design statistically robust experiments to assess this compound’s reactivity across substrates?
Use a fractional factorial design to test multiple substrates (e.g., aryl vs. alkyl electrophiles) while minimizing replicates. Response variables (e.g., reaction yield, turnover frequency) are analyzed via multivariate regression to isolate substrate electronic/steric effects. Include negative controls (e.g., no catalyst) and validate reproducibility across ≥3 independent trials .
Q. What ethical guidelines apply to computational data reporting in studies involving this compound?
Adhere to NIH/NIST standards for transparency: archive input/output files in repositories like Zenodo, report convergence criteria (e.g., SCF energy thresholds), and validate functional/basis set choices against benchmark crystallographic data . Avoid selective omission of non-convergent calculations to prevent bias .
Q. Data Presentation and Reproducibility
Q. How should raw and processed data from this compound experiments be documented for peer review?
Raw spectral data (e.g., NMR FIDs, crystallographic .cif files) must be deposited in discipline-specific repositories (e.g., Cambridge Structural Database). Processed data (e.g., normalized kinetic plots) should include error bars (±2σ) and explicit descriptions of outlier exclusion criteria . For computational studies, provide Cartesian coordinates and Gibbs free energy profiles .
Q. What steps ensure reproducibility of this compound-based protocols across laboratories?
Publish detailed experimental logs specifying equipment calibration (e.g., NMR magnet shimming), solvent batch numbers, and ambient humidity levels during air-sensitive steps. Collaborative inter-lab studies using shared anion stocks (e.g., [B(C₆F₅)₄]⁻) reduce variability .
Properties
CAS No. |
668-34-8 |
---|---|
Molecular Formula |
C18H15Sn+ |
Molecular Weight |
350 g/mol |
IUPAC Name |
triphenylstannanylium |
InChI |
InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;/q;;;+1 |
InChI Key |
XBRCDWHXULVEFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
668-34-8 |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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